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Compound of Interest

Compound Name: Nitrosomethane

Cat. No.: B1211736

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the computational study of
nitrosomethane (CHsNO), a molecule of interest in atmospheric chemistry and as a potential
intermediate in biological processes. The following sections outline common computational
chemistry methods for investigating its structure, properties, and reactivity.

Introduction to Computational Studies of
Nitrosomethane

Nitrosomethane is a small, versatile molecule that has been the subject of numerous
theoretical and experimental studies. Computational chemistry offers a powerful toolkit to
investigate its electronic structure, geometry, vibrational frequencies, and reaction mechanisms
at a molecular level. These studies are crucial for understanding its role in various chemical
environments. Key areas of investigation include its cis-trans isomerism, photodissociation
pathways, and potential energy surfaces of its electronic states.

Data Presentation: Calculated Properties of
Nitrosomethane
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Quantitative data from computational studies are essential for comparison with experimental
results and for benchmarking different theoretical methods. The following tables summarize key
calculated properties of the more stable cis-nitrosomethane isomer.

Table 1: Optimized Geometric Parameters of cis-Nitrosomethane

Level of Experimental

Parameter . Value
Theory/Basis Set Value[1][2]

C-N Bond Length Ab initio SCF-CI 1.480 A 1.480 A

N=0 Bond Length Ab initio SCF-CI 1.211 A 1.211 A

] Microwave

C-H (in-plane) 1.094 A 1.094 A
Spectroscopy
Microwave

C-H (out-of-plane) 1.094 A 1.094 A
Spectroscopy

£LCNO Angle Ab initio SCF-CI 113.2° 113.2°
Microwave

ZHCN (in-plane) 111.0° 111.0°
Spectroscopy
Microwave

£ HCN (out-of-plane) 107.2° 107.2°
Spectroscopy

Table 2: Calculated Vibrational Frequencies of cis-Nitrosomethane (cm—?)
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L. Calculated Experimental
Mode Symmetry Description
Frequency Frequency[2]
CHs asymmetric
V1 A 2955 2955
stretch
CHs symmetric
V2 A 2901 2901
stretch
V3 A CHs deformation 1564 1564
Va A CHs deformation 1348 1348
Vs A N=0 stretch 1410 -
Ve A CHs rock 967 967
V7 A C-N stretch 842 842
Vs A CNO bend 574 574
CHs asymmetric
Vo A" - -
stretch
Vio A" CHs deformation - -
Vi1 A" CHs rock 916 916
Vi2 A" Torsion - -

Note: The selection of computational method and basis set significantly impacts the accuracy
of these predictions. The values presented are representative and should be carefully
benchmarked for specific research questions.

Experimental Protocols: Computational
Methodologies

The following protocols provide a step-by-step guide for performing common computational
chemistry tasks for the study of nitrosomethane. These are general workflows that can be
adapted to various quantum chemistry software packages (e.g., Gaussian, ORCA, Spartan).[3]

[4]
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Protocol 1: Geometry Optimization and Frequency
Analysis

This protocol is fundamental for finding the stable structure of nitrosomethane and confirming
it is a true energy minimum.[5][6][7]

Objective: To find the lowest energy structure (equilibrium geometry) of nitrosomethane and
calculate its vibrational frequencies.

Methodology:
e Input Structure Generation:

o Build an initial 3D structure of nitrosomethane (CHsNO) using a molecular editor. An
approximate geometry based on standard bond lengths and angles is sufficient.

o Method and Basis Set Selection:

o Choose a suitable level of theory and basis set. For general purposes, Density Functional
Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d))
offers a good balance of accuracy and computational cost.[8] For higher accuracy,
coupled-cluster methods like CCSD(T) can be used.[9]

o Geometry Optimization:

o Perform a geometry optimization calculation.[10] This is an iterative process where the
forces on each atom are calculated, and the atomic positions are adjusted to minimize the
total energy of the molecule.[5]

o The optimization is complete when the forces on the atoms are close to zero, and the
energy change between steps is negligible.

» Frequency Calculation:

o Using the optimized geometry, perform a vibrational frequency calculation at the same
level of theory.
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o Verification: A true energy minimum will have no imaginary frequencies. The presence of
one or more imaginary frequencies indicates a saddle point (transition state) or a higher-
order saddle point, and the geometry should be further investigated.

e Analysis:
o Extract the optimized geometric parameters (bond lengths, angles, dihedral angles).

o Analyze the calculated vibrational frequencies and compare them with experimental data if
available.[2]

Protocol 2: Transition State Search for cis-trans
Isomerization

This protocol outlines the steps to find the transition state connecting the cis and trans isomers
of nitrosomethane.[11][12]

Obijective: To locate the transition state structure and calculate the activation energy for the cis-
trans isomerization of nitrosomethane.

Methodology:
e Optimize Reactant and Product:

o Perform geometry optimizations for both the cis (reactant) and trans (product) isomers of
nitrosomethane using the protocol described in 3.1.

e |nitial Guess for Transition State:

o Generate an initial guess for the transition state structure. This can be done by manually
rotating the C-N bond to an intermediate position (e.g., ~90 degrees) or by using a
synchronous transit-guided quasi-Newton (STQN) method if available in the software.

o Transition State Optimization:

o Perform a transition state optimization calculation (e.g., using keywords like Opt=TS).
These algorithms search for a first-order saddle point on the potential energy surface.
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e Frequency Calculation and Verification:
o Perform a frequency calculation on the optimized transition state structure.

o Verification: A true transition state is characterized by having exactly one imaginary
frequency. The vibrational mode corresponding to this imaginary frequency should
represent the motion along the reaction coordinate (i.e., the rotation around the C-N
bond).

e Intrinsic Reaction Coordinate (IRC) Calculation:

o To confirm that the found transition state connects the desired reactant and product,
perform an IRC calculation.[13] This calculation maps the reaction pathway downhill from
the transition state in both forward and reverse directions, leading to the reactant and
product energy minima.

» Activation Energy Calculation:

o Calculate the activation energy as the difference in energy (including zero-point vibrational
energy correction) between the transition state and the reactant (cis-nitrosomethane).

Protocol 3: Studying Photodissociation Pathways

This protocol is for investigating the excited-state potential energy surfaces to understand the
photodissociation of nitrosomethane into fragments like CHs and NO.[14][15][16]

Objective: To explore the potential energy surfaces of excited electronic states and identify
possible photodissociation pathways.

Methodology:
e Ground State Optimization:

o Obtain the optimized ground-state geometry of nitrosomethane as described in Protocol
3.1.

o Excited State Calculations:
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o Perform vertical excitation energy calculations using methods suitable for excited states,
such as Time-Dependent DFT (TD-DFT) or multireference methods like Complete Active
Space Self-Consistent Field (CASSCF).[17] This will provide information about the
electronic transitions.

» Potential Energy Surface (PES) Scan:
o Identify the bond(s) likely to break during photodissociation (e.g., the C-N bond).

o Perform a relaxed PES scan by systematically elongating the bond of interest in one of the
relevant excited states. At each step of the scan, the remaining geometric parameters are
optimized.

e Locating Conical Intersections:

o If different electronic states cross or come close in energy during the PES scan, it may be
necessary to locate conical intersections, which can facilitate non-adiabatic transitions
between states.[16] This often requires specialized methods and expertise.

e Analysis of Dissociation Products:

o Analyze the energies and electronic states of the resulting fragments (e.g., CHs and NO)
at large bond separations.

Visualization of Workflows and Concepts

Diagrams created using the DOT language to illustrate the logical flow of the computational
protocols.
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Protocol 1: Geometry Optimization & Frequency Analysis
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Caption: Workflow for geometry optimization and frequency analysis.
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Protocol 2: Transition State (TS) Search
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Caption: Workflow for locating a transition state.
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Protocol 3: Photodissociation Pathway Study
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Caption: Workflow for studying photodissociation pathways.
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